![molecular formula C16H9Cl2F3N2O B2550885 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone CAS No. 551930-76-8](/img/structure/B2550885.png)
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Basicity Studies of Quinolinoquinoline Derivatives
The synthesis of quinolinoquinoline derivatives, including halogenated precursors, has been explored to understand the impact of different substituents on the basicity of the quinolinoquinoline moiety. The study found that electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. Notably, N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine demonstrated higher superbasicity than the parent compound .
Antibacterial Activity of Substituted Quinolones
A series of quinolones with unique substituents in the pyrrolidine ring were synthesized and evaluated for their antibacterial properties. One compound, in particular, showed exceptional potency against Gram-positive organisms, highlighting the potential of structural modifications in enhancing the antibacterial efficacy of quinolones .
Synthesis of Fluorine-Containing Phenanthrolines
A facile synthetic method was developed for creating fluorine-containing 1,7-phenanthrolines. This method involved a pyridine-ring formation reaction and allowed for the introduction of various substituents at the 3-position, yielding compounds with moderate to high yields .
NMDA Glycine-Site Antagonists
Compounds with the 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-trione structure were identified as potent NMDA glycine-site antagonists. The study indicated that increasing the size of the alkyl substituent on the alpha-carbon reduced binding affinity, while some analogues showed improved drug-like properties .
Substituted 2-Methyl-8-Quinolinols
The synthesis and characterization of 5- and 7-substituted 2-methyl-8-quinolinols were carried out. These compounds, with various substituents, were also used to form bischelates with copper(II), which were reported in the study .
Hydrogen-Bonded Structures of Quinoline Compounds
The study determined the structures of four isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. It was observed that a short hydrogen bond formed between the pyridine N atom and a carboxyl O atom, with varying degrees of hydrogen atom disorder in the bond .
Synthesis of Trifluoromethyl-Substituted Quinolinoquinolines
A convenient synthesis method for bis(trifluoromethyl)-substituted quinolinoquinolines was developed. This method involved a twofold pyridoannelation sequence starting from iminium triflate salts and did not require additional reagents, allowing the reaction to proceed under mild thermal conditions .
Synthetic Applications of 2-Chloroquinoline-3-Carbaldehydes
The study explored the versatility of 2-chloroquinoline-3-carbaldehydes in synthetic chemistry. By replacing the 2-chloro-groups with various substituents, a range of fused quinolines was synthesized, including derivatives with thieno-, pyridazino-, and other fused rings .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity
Quinoline derivatives have been extensively explored for their reactivity and utility in organic synthesis. For instance, the work by Movassaghi, Hill, and Ahmad (2007) describes a single-step conversion of various amides to pyridine and quinoline derivatives, showcasing the versatility of quinoline structures in synthesizing complex organic molecules (Movassaghi, Hill, & Ahmad, 2007).
Material Science Applications
The study by Sapochak et al. (2001) demonstrates how methyl substitution on quinolinolato chelates affects the photoluminescence and thermal properties of materials, hinting at the potential of quinoline derivatives in electroluminescent device performance (Sapochak et al., 2001).
Green Chemistry
Indumathi, Perumal, and Anbananthan (2012) have developed a green protocol for synthesizing dihydrofuro[3,2-c]quinolin-4(2H)-ones from quinolinones, emphasizing the role of quinoline derivatives in sustainable chemical reactions (Indumathi, Perumal, & Anbananthan, 2012).
Analytical Chemistry
The application of quinolinol-based polymer supports for preconcentration of trace metals from seawater as researched by Willie, Sturgeon, and Berman (1983) , shows the importance of quinoline derivatives in enhancing analytical methodologies (Willie, Sturgeon, & Berman, 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would likely depend on its potential applications. For example, trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
7-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O/c1-7-11(17)3-2-9-13(7)23-6-10(15(9)24)14-12(18)4-8(5-22-14)16(19,20)21/h2-6H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRFTHVGQQGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

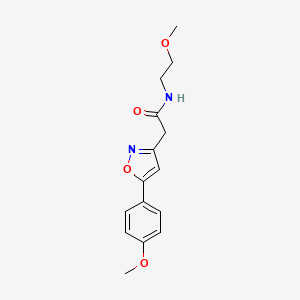
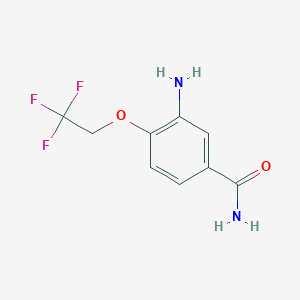
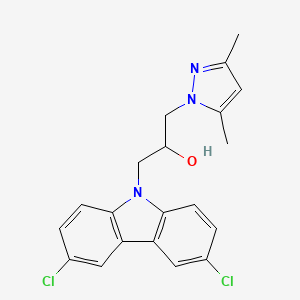

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
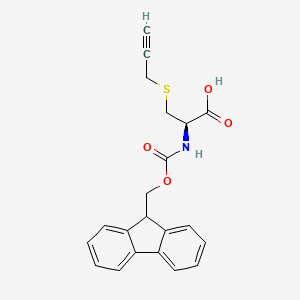
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
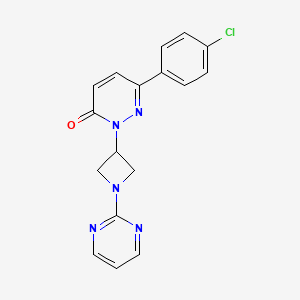
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
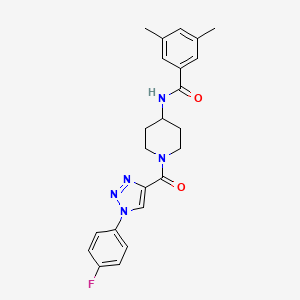

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)